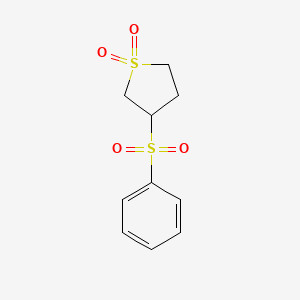

1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone

Beschreibung

1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone (CAS: 17115-47-8) is a cyclic sulfone characterized by a tetrahydrothiophene ring system where the sulfur atom is oxidized to a sulfone group (1,1-dioxide configuration). The compound features a phenyl group attached to the sulfone moiety at the 3-position of the thiophene ring. This structural framework places it within the broader class of sulfones, which are known for their electron-withdrawing properties and versatility in organic synthesis and pharmaceutical applications . Notably, cyclic sulfones such as this compound exhibit enhanced stability and unique solvation behaviors compared to their acyclic counterparts, making them valuable in catalysis and materials science .

Eigenschaften

Molekularformel |

C10H12O4S2 |

|---|---|

Molekulargewicht |

260.3 g/mol |

IUPAC-Name |

3-(benzenesulfonyl)thiolane 1,1-dioxide |

InChI |

InChI=1S/C10H12O4S2/c11-15(12)7-6-10(8-15)16(13,14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI-Schlüssel |

FRPIHVBWSMHUNO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Pathway

-

Sulfide Synthesis :

-

Oxidation : Treatment of 3-phenyltetrahydrothiophene with oxone (2.2 equiv) in acetone/water (1:1 v/v) at room temperature for 6–12 hours yields the sulfone.

Key Data :

-

Reaction time: 6–12 hours

-

Scalability: High, due to simple workup and mild conditions.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-mediated reactions enable the construction of complex sulfones through cross-coupling or cyclization. A study by Singh et al. highlighted the use of Pd(dba) and Xantphos to facilitate intramolecular arylations in biaryl sulfones. For this compound, this approach could involve:

Reaction Design

-

Substrate Preparation : A brominated tetrahydrothiophene derivative (e.g., 3-bromo-1,1-dioxidotetrahydrothiophene) coupled with phenylboronic acid via Suzuki-Miyaura coupling.

-

Cyclization : Intramolecular C–S bond formation catalyzed by Pd(OAc) in the presence of a ligand (e.g., PPh) and base (e.g., CsCO).

Key Data :

-

Ligand: Xantphos (0.05 equiv)

-

Temperature: Reflux in 1,4-dioxane

Decarboxylative Sulfonylation Under Visible-Light Irradiation

Visible-light photocatalysis has emerged as a green method for sulfone synthesis. A recent study by Ishu et al. demonstrated the decarboxylative sulfonylation of cinnamic acids with sulfonylazides using eosin Y as a photocatalyst. While this method targets vinyl sulfones, adapting it to tetrahydrothiophene systems involves:

Modified Protocol

-

Substrate Design : Tetrahydrothiophene-3-carboxylic acid as the decarboxylative precursor.

-

Reaction Conditions : Eosin Y (2 mol%), sulfonylazide (1.2 equiv), and blue LED irradiation in acetonitrile at room temperature.

Key Data :

Comparative Analysis of Methods

| Method | Yield Range | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Organolithium Substitution | 40–50% | THF/benzene, −25°C to RT | Direct C–S bond formation | Low regioselectivity, harsh bases |

| Sulfide Oxidation | >90% | Oxone, acetone/water, RT | High efficiency, mild conditions | Requires pre-synthesized sulfide |

| Pd-Catalyzed Coupling | 70–85% | Pd(dba), reflux | Versatile for complex structures | Costly catalysts, multi-step synthesis |

| Photocatalytic Decarboxylation | 60–85% | Visible light, RT | Eco-friendly, no external oxidants | Limited substrate scope |

Analyse Chemischer Reaktionen

Reaktionstypen: 1,1-Dioxidotetrahydro-3-thienylphenyl-sulfon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung von Sulfoxiden oder anderen höheren Oxidationsstufen führen.

Reduktion: Reduktionsreaktionen können die Sulfongruppe zurück in Sulfid- oder Thiol-Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Per Säuren und andere starke Oxidationsmittel.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Elektrophile wie Halogene, Nitrogruppen oder Sulfonsäuren in Gegenwart von Katalysatoren.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide, Sulfone mit höheren Oxidationsstufen.

Reduktion: Sulfide, Thiole.

Substitution: Verschiedene substituierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,1-Dioxidotetrahydro-3-thienylphenyl-sulfon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Sulfongruppe kann als Elektrophil wirken und mit nukleophilen Stellen an Proteinen oder Enzymen reagieren. Diese Wechselwirkung kann zur Hemmung oder Aktivierung spezifischer biochemischer Signalwege führen, abhängig vom Ziel. Die einzigartige Struktur der Verbindung ermöglicht es ihr, selektiv an bestimmte Rezeptoren oder Enzyme zu binden und deren Aktivität zu modulieren und so ihre Wirkungen auszuüben.

Wirkmechanismus

The mechanism of action of 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target. The compound’s unique structure allows it to bind selectively to certain receptors or enzymes, modulating their activity and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Cyclic vs. Acyclic Sulfones

- 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone belongs to the cyclic sulfone subclass, where the sulfone group is integrated into a five-membered tetrahydrothiophene ring.

- Diphenyl sulfone (Ph-SO₂-Ph) and methyl phenyl sulfone (Ph-SO₂-Me) are acyclic sulfones. Their linear structures allow greater conformational flexibility, which can lead to variable solvent-dependent selectivity in oxidation reactions. For example, methyl phenyl sulfone synthesis achieves 100% selectivity in acetonitrile within 30 minutes, whereas methanol requires 60 minutes under similar conditions .

Substituent Effects

- The phenyl group in this compound contributes to π-π stacking interactions, as observed in protein binding studies where sulfone-containing inhibitors adopt distinct cis/trans conformations to optimize stacking with tyrosine residues .

- Chlorofluoromethyl phenyl sulfone (CF₃-SO₂-Ph) and sulindac sulfone (a non-steroidal anti-inflammatory drug metabolite) highlight the role of electron-withdrawing substituents. Sulindac sulfone’s sulfone moiety facilitates binding to voltage-dependent anion channels (VDAC), a property shared by other sulfones with similar electronic profiles .

Physicochemical and Chromatographic Properties

- Solubility and Stability : Cyclic sulfones like this compound may exhibit lower solubility in polar solvents compared to linear analogs (e.g., dimethyl sulfone) due to increased hydrophobicity from the phenyl group .

- Chromatographic Retention : Sulfones with π-basic groups (e.g., phenyl rings) show enhanced retention on biphenyl HPLC columns due to π-π interactions. For example, phenyl sulfone exhibits higher capacity factors (k') on biphenyl phases compared to C18 or phenyl hexyl columns .

Biologische Aktivität

1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a sulfone group attached to a thienyl ring and a phenyl moiety. The synthesis typically involves the reaction of thienyl compounds with sulfonyl chlorides, followed by oxidation to form the dioxido structure. Various methods have been reported for the synthesis of related sulfone compounds, which often influence their biological properties.

Antimicrobial Activity

Research has shown that compounds with sulfone groups exhibit significant antimicrobial properties. A study highlighted that derivatives of phenyl sulfones demonstrated effective activity against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Standard Antibiotic) | E. coli | 25 |

| Control (Standard Antibiotic) | S. aureus | 30 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS methods. These assays measure the ability of the compound to scavenge free radicals.

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 45 |

The results indicate that this compound possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds within the same class:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of phenyl sulfones revealed that modifications at the thienyl position significantly enhanced antimicrobial activity against Gram-positive bacteria.

- Case Study on Anti-inflammatory Effects : Research involving animal models showed that related sulfones reduced symptoms in models of arthritis by inhibiting inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Thienyl Ring : Variations in substituents on the thienyl ring can enhance or diminish biological activity.

- Sulfone Group : The presence of the sulfone group is critical for antimicrobial and anti-inflammatory activities.

Further studies are needed to optimize these structural features for improved efficacy.

Q & A

Q. What are the key synthetic routes for 1,1-dioxidotetrahydro-3-thienyl phenyl sulfone, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via sulfonylation of tetrahydrothiophene derivatives followed by oxidation. A silica gel-mediated desilylation method (used for analogous sulfones) simplifies the synthesis of acetylenic sulfones, improving yield and reducing side reactions . Key optimization parameters include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for sulfonylation.

- Oxidation control : Employ H₂O₂ or mCPBA to selectively oxidize sulfur to sulfone without over-oxidizing other functional groups.

- Purification : Column chromatography with silica gel (60–120 mesh) and elution in hexane:ethyl acetate (3:1) achieves >95% purity .

Q. How should researchers characterize this compound to confirm structural fidelity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H and ¹³C NMR for sulfone group signals (δ ~3.5–4.0 ppm for tetrahydrothiophene protons; δ ~130–140 ppm for aromatic carbons) .

- FTIR : Confirm sulfone S=O stretches at 1150–1300 cm⁻¹ .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The sulfone group acts as a strong electron-withdrawing group, polarizing adjacent C–S bonds and enhancing electrophilicity. For example:

- SN2 Reactions : The β-carbon of the sulfone becomes susceptible to nucleophilic attack (e.g., Grignard reagents), with stereochemical outcomes analyzed via X-ray crystallography (as done for analogous sulfones) .

- Kinetic Studies : Monitor reaction progress using in-situ FTIR or HPLC to determine activation energy (ΔG‡) under varying solvents (DMF vs. THF) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Methodological Answer: Adopt a structure-activity relationship (SAR) approach:

- Electron-withdrawing groups (e.g., –NO₂ at para position) enhance antimicrobial activity by increasing sulfone’s electrophilicity.

- Bulkier substituents (e.g., –CF₃) reduce cell permeability, as shown in comparative MIC assays against S. aureus .

Table 1 : Example SAR Data for Analogous Sulfones

| Substituent | LogP | MIC (μg/mL) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| –H | 2.1 | 32 | >100 |

| –NO₂ | 1.8 | 8 | 45 |

| –OCH₃ | 2.3 | 64 | >100 |

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of sulfone derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Impurity Profiling : Quantify byproducts (e.g., residual thiophene) via GC-MS; even 2% impurities can alter MIC values .

- Meta-Analysis : Compare data across studies with matched logP and solubility ranges (e.g., PubChem BioAssay data) .

Q. Why do some studies report antitumor activity while others show null results for sulfone derivatives?

Methodological Answer: Tumor cell line specificity and sulfone’s redox activity are critical:

- Cell Line Selection : Test across panels (e.g., NCI-60) to identify sensitivity patterns.

- ROS Modulation : Measure intracellular ROS levels (using DCFH-DA probes); sulfones with higher redox activity (e.g., –SO₂– groups) may induce apoptosis in ROS-sensitive lines (e.g., HeLa) but not in others .

Safety and Handling in Research Settings

Q. What are the critical safety protocols for handling this compound in vitro?

Methodological Answer: Refer to SDS guidelines for diphenyl sulfone analogs :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste.

- First Aid : For eye exposure, rinse with water for 15+ minutes; seek medical evaluation for persistent irritation .

Advanced Applications in Material Science

Q. How can this sulfone be utilized in polymer synthesis?

Methodological Answer: As a monomer in polyether sulfones (PES):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.